molecular formula C12H17NO B8758111 1-(4-Methoxyphenyl)piperidine CAS No. 5097-25-6

1-(4-Methoxyphenyl)piperidine

Cat. No.: B8758111
CAS No.: 5097-25-6
M. Wt: 191.27 g/mol
InChI Key: PEBHYIWLEXUDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5097-25-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3

InChI Key

PEBHYIWLEXUDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure from Example 1 was followed using 4-chloroanisole (171 mg, 1.2 mmol) and piperidine (100 μl, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 4.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 128 mg (67% yield) of N-(4-methoxyphenyl)piperidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 6.81 (d, J=9.11 Hz, 2H), 6.72 (d, J=9.11 Hz, 2H), 3.65 (s, 3H), 2.92 (t, J=5.46 Hz, 4H), 1.60 (m, 4H), 1.46 (m, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ 153.5, 146.8, 118.6, 114.3, 55.4, 52.2, 26.1, 24.1 ppm.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.